molecular formula C46H30N4 B12814654 5-(4-Ethynylphenyl)-10,15,20-triphenyl-21H,23H-porphine

5-(4-Ethynylphenyl)-10,15,20-triphenyl-21H,23H-porphine

Cat. No.: B12814654
M. Wt: 638.8 g/mol
InChI Key: XKXCSEXIDOZUAI-UHFFFAOYSA-N
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Description

5-(4-Ethynylphenyl)-10,15,20-triphenyl-21H,23H-porphine is a porphyrin derivative known for its unique structural and electronic properties Porphyrins are a group of organic compounds, essential in various biological systems, such as hemoglobin and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethynylphenyl)-10,15,20-triphenyl-21H,23H-porphine typically involves the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide using a palladium catalyst and a copper co-catalyst . The reaction conditions are generally mild, often carried out at room temperature in aqueous media with a mild base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethynylphenyl)-10,15,20-triphenyl-21H,23H-porphine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the porphyrin core or the ethynyl group.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

5-(4-Ethynylphenyl)-10,15,20-triphenyl-21H,23H-porphine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex porphyrin derivatives.

    Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of organic photovoltaic cells and sensors

Mechanism of Action

The mechanism by which 5-(4-Ethynylphenyl)-10,15,20-triphenyl-21H,23H-porphine exerts its effects involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can damage cancer cells. The molecular targets and pathways involved include the porphyrin’s interaction with cellular components and the subsequent generation of reactive species.

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetraphenylporphyrin: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    5,10,15,20-Tetra(4-carboxyphenyl)porphyrin: Contains carboxyl groups instead of ethynyl, altering its solubility and reactivity.

    1,3,5-Tris(4-ethynylphenyl)benzene: Similar in having ethynyl groups but differs in the core structure

Uniqueness

The presence of the ethynyl group in 5-(4-Ethynylphenyl)-10,15,20-triphenyl-21H,23H-porphine makes it unique compared to other porphyrin derivatives

Properties

Molecular Formula

C46H30N4

Molecular Weight

638.8 g/mol

IUPAC Name

5-(4-ethynylphenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin

InChI

InChI=1S/C46H30N4/c1-2-30-18-20-34(21-19-30)46-41-28-26-39(49-41)44(32-14-8-4-9-15-32)37-24-22-35(47-37)43(31-12-6-3-7-13-31)36-23-25-38(48-36)45(33-16-10-5-11-17-33)40-27-29-42(46)50-40/h1,3-29,47,50H

InChI Key

XKXCSEXIDOZUAI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)N4)C9=CC=CC=C9

Origin of Product

United States

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